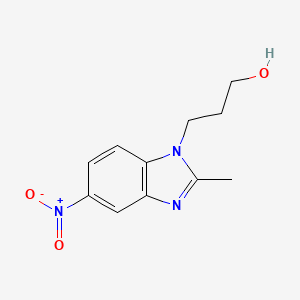![molecular formula C11H14O4S B14212141 [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid CAS No. 792916-97-3](/img/structure/B14212141.png)
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid is an organic compound characterized by the presence of hydroxyl groups, methyl groups, and a sulfanyl group attached to a phenyl ring, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid typically involves the introduction of the sulfanyl group to a phenyl ring substituted with hydroxyl and methyl groups. One common method is the reaction of 2,5-dihydroxy-3,4,6-trimethylphenyl derivatives with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the sulfanyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the phenyl ring.
科学的研究の応用
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which [(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The specific pathways involved depend on the context of its application, such as biochemical assays or therapeutic studies.
類似化合物との比較
Similar Compounds
2,5-Dihydroxybenzoic acid: Similar in structure but lacks the sulfanyl group.
3,4,5-Trimethylphenol: Contains methyl groups but lacks the acetic acid moiety.
Thioglycolic acid: Contains a sulfanyl group but differs in the phenyl ring substitution.
Uniqueness
[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid is unique due to the combination of hydroxyl, methyl, and sulfanyl groups on the phenyl ring, along with the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
792916-97-3 |
|---|---|
分子式 |
C11H14O4S |
分子量 |
242.29 g/mol |
IUPAC名 |
2-(2,5-dihydroxy-3,4,6-trimethylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C11H14O4S/c1-5-6(2)10(15)11(7(3)9(5)14)16-4-8(12)13/h14-15H,4H2,1-3H3,(H,12,13) |
InChIキー |
XTEIHGRXXKTDOC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1O)C)SCC(=O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
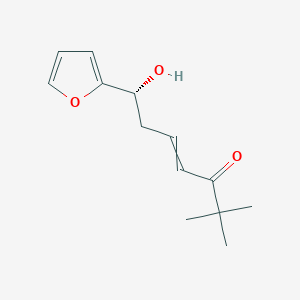
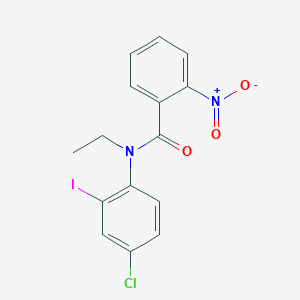
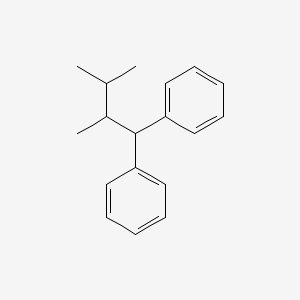
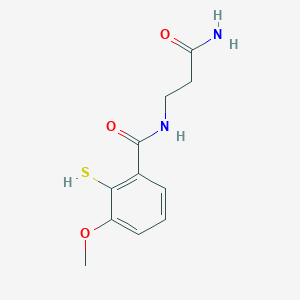



![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
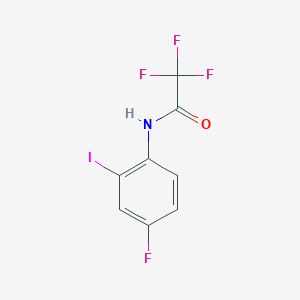
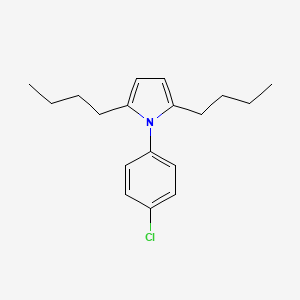
![2-{6-[3-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14212131.png)
